2-(3,3-Dimethylbutyl)-1,3-benzothiazole
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Overview
Description
2-(3,3-Dimethylbutyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)-1,3-benzothiazole typically involves the reaction of 3,3-dimethylbutylamine with 2-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitrobenzothiazoles and halobenzothiazoles.
Scientific Research Applications
2-(3,3-Dimethylbutyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethylbutyl)-1,3-benzothiazole
- 2-(3,3-Dimethylbutyl)-1,3-benzoxazole
- 2-(3,3-Dimethylbutyl)-1,3-benzimidazole
Comparison
This compound is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 2-(3,3-Dimethylbutyl)-1,3-benzoxazole and 2-(3,3-Dimethylbutyl)-1,3-benzimidazole, the benzothiazole derivative may exhibit different reactivity and biological activity due to the presence of sulfur in the thiazole ring .
Properties
CAS No. |
481697-67-0 |
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Molecular Formula |
C13H17NS |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17NS/c1-13(2,3)9-8-12-14-10-6-4-5-7-11(10)15-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
YTCXMUUSVVJEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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